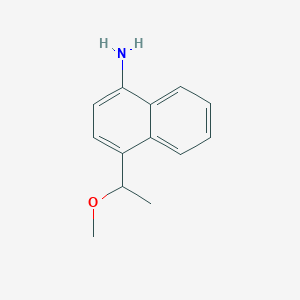
4-(1-Methoxyethyl)naphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxyethyl group attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 4-(1-Methoxyethyl)naphthalen-1-amine typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the methoxyethyl group. One common method involves the alkylation of naphthalen-1-amine with 1-methoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-(1-Methoxyethyl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields naphthoquinone derivatives, while reduction with sodium borohydride produces the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
4-(1-Methoxyethyl)naphthalen-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications. Studies explore its efficacy as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-(1-Methoxyethyl)naphthalen-1-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
4-(1-Methoxyethyl)naphthalen-1-amine can be compared with other naphthalene derivatives, such as:
1-Naphthylamine: This compound lacks the methoxyethyl group and has different chemical properties and reactivity.
2-Naphthylamine: Similar to 1-naphthylamine but with the amine group positioned differently on the naphthalene ring.
N-Methyl-1-naphthalenemethylamine: This compound has a methyl group instead of a methoxyethyl group, leading to differences in reactivity and applications.
Eigenschaften
Molekularformel |
C13H15NO |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
4-(1-methoxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C13H15NO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |
InChI-Schlüssel |
XXUYMYNJRXBEQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C2=CC=CC=C21)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


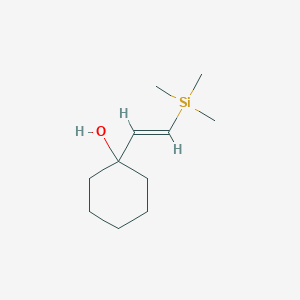

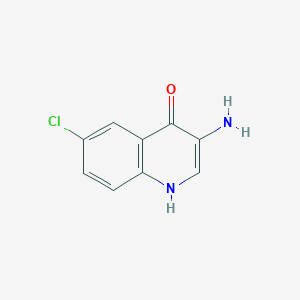




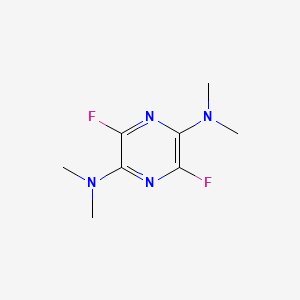


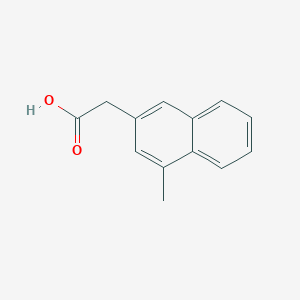

![1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline](/img/structure/B11901089.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)
